

toxicological profile of dibromoacetonitrile

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Compound of Interest

Compound Name: *Dibromoacetonitrile*

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An In-depth Technical Guide on the Toxicological Profile of **Dibromoacetonitrile**

Introduction

Dibromoacetonitrile (DBAN), a member of the haloacetonitrile class of compounds, is a disinfection byproduct (DBP) formed when water containing natural organic matter and bromide is treated with chlorine-based disinfectants[1]. Its presence in drinking water is a public health concern due to its potential toxicity and carcinogenicity. This document provides a comprehensive toxicological profile of DBAN, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, toxicokinetics, mechanisms of toxicity, and various toxicological endpoints, supported by data from in vitro and in vivo studies.

Physicochemical Properties

DBAN is a colorless to pale-yellow or amber liquid with an organohalide odor[1][2]. It is slightly soluble in water and may be sensitive to prolonged exposure to air and light[1][3].

Table 1: Physicochemical Properties of **Dibromoacetonitrile**

Property	Value	Reference
Chemical Formula	C ₂ HBr ₂ N	[1][2]
CAS Registry Number	3252-43-5	[1][2]
Molecular Weight	198.84 g/mol	[1][2]
Appearance	Colorless to pale-yellow/amber liquid	[1][2]
Density	2.369 g/cm ³ at 20°C	[1]
Boiling Point	169°C at 760 mmHg; 68°C at 24 mmHg	[1]
Vapor Pressure	0.3 mmHg at 25°C	[1]
Water Solubility	Slightly soluble; 5 to 10 mg/mL at 21.5°C	[1][2][3]
Octanol/Water Partition Coefficient (log P)	0.420	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in F344/N rats and B6C3F1 mice show that DBAN is well-absorbed after oral administration, with about 90% of the dose being absorbed[1][4][5]. Following absorption, DBAN reacts rapidly with blood and binds covalently to tissue components, particularly in the stomach and liver[1][4][5].

Metabolism is a critical determinant of DBAN's toxicity. The primary metabolic pathway involves a rapid reaction with glutathione (GSH), leading to the formation of various metabolites[4][5][6]. This reaction can lead to GSH depletion, a key event in DBAN-induced oxidative stress[1][5]. Minor metabolic pathways may involve cytochrome P450-mediated oxidation or direct displacement of a bromide ion by a hydroxyl group, which can release cyanide[1][4].

Excretion occurs primarily through urine, with a smaller fraction eliminated in feces[4][5]. A notable portion of administered DBAN is also exhaled as radiolabelled carbon dioxide (9-15%)

and volatile compounds (1-3%) within 72 hours[1][4][5].

Table 2: Major Urinary Metabolites of **Dibromoacetonitrile**

Metabolite	Species Identified In	Reference
Acetonitrile Mercapturate	Rat, Mouse	[1][4][5]
Acetonitrile Mercaptoacetate	Mouse	[1][4][5]
Cysteinyllacetonitrile	Mouse	[1][4][5]
Thiocyanate	Rat	[1][2][4]

Mechanism of Toxicity

The toxic effects of DBAN are believed to be mediated through multiple mechanisms, primarily oxidative stress and genotoxicity[1].

Oxidative Stress

DBAN is a potent inducer of oxidative stress both in vitro and in vivo[1][7][8][9]. It depletes cellular glutathione (GSH) and inhibits the activity of key antioxidant enzymes such as GSH S-transferase (GST), superoxide dismutase, and catalase[1]. This redox imbalance leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and the accumulation of oxidized proteins, ultimately causing cellular damage and apoptosis[1][8][10][11]. Studies in rat thymocytes have shown that DBAN can elevate intracellular zinc levels, which is linked to oxidative stress, and increase cell vulnerability to damage from hydrogen peroxide[7][9]. Recent research suggests DBAN toxicity involves the p62-Keap1-Nrf2 signaling pathway, where activation of Nrf2 mediates cellular injury[8][12].

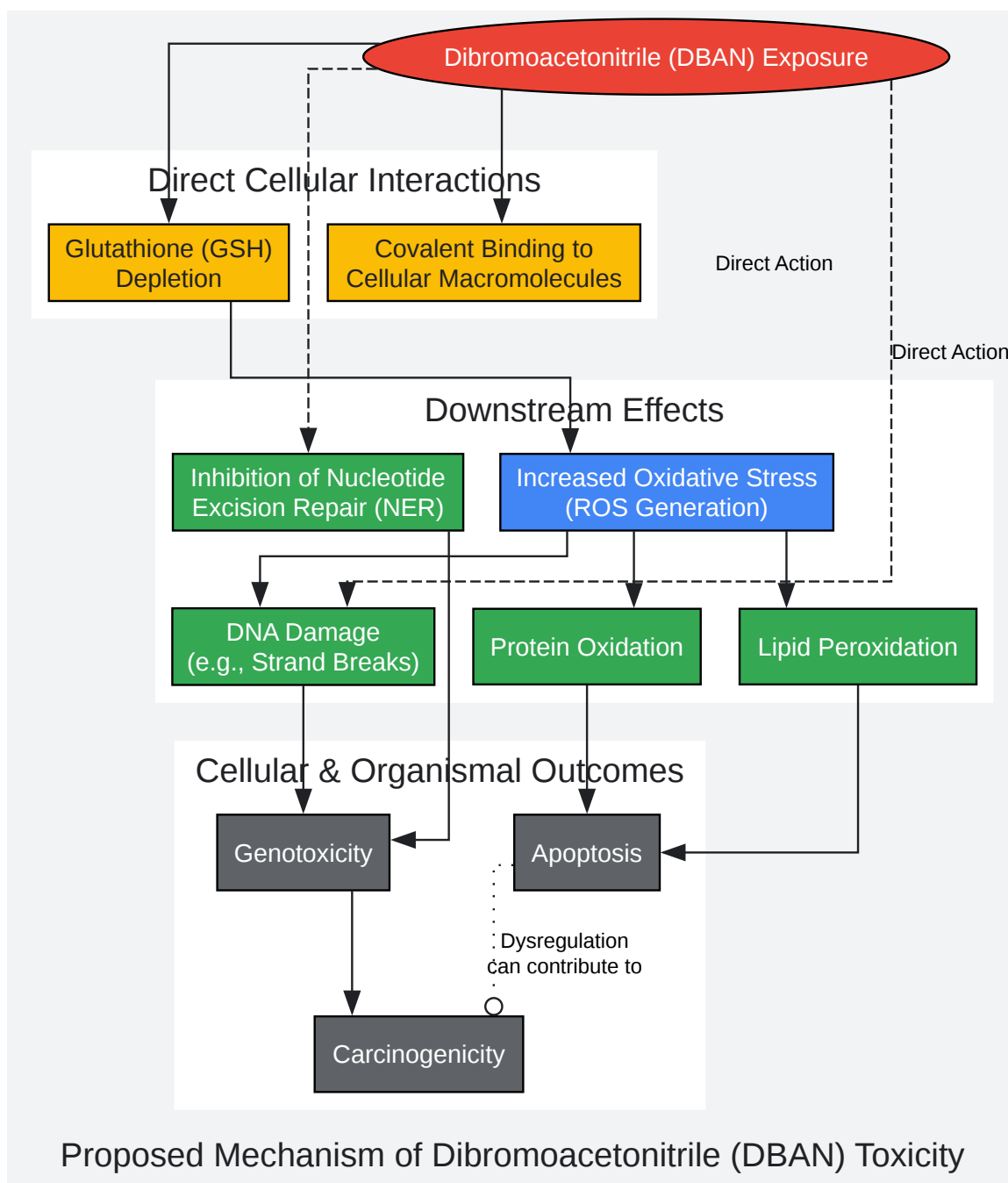
Genotoxicity

DBAN exhibits genotoxic activity. It has been shown to induce DNA damage in bacteria and human cell lines, including single-strand breaks[1][2]. While it causes mutations in bacteria, results in mice have been mixed, with some studies showing no induction of micronuclei in bone marrow[1][13]. However, it did increase micronuclei frequency in newt larvae[1]. A novel mechanism of genotoxicity has been proposed whereby DBAN inhibits the nucleotide excision

repair (NER) pathway, a critical process for repairing bulky DNA lesions, and suppresses DNA damage response signaling[14]. This impairment of DNA repair could contribute to its carcinogenicity[14].

Covalent Binding

DBAN reacts with tissue sulfhydryls, leading to covalent binding with proteins and other macromolecules in tissues like the stomach and liver[1][4][5]. This binding can disrupt cellular function and contribute to toxicity and carcinogenicity.



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Caption: Logical flow of DBAN's proposed mechanisms of toxicity.

Toxicological Endpoints

Acute Toxicity

DBAN exhibits moderate acute toxicity. The oral LD₅₀ values have been established in rodents.

Table 3: Acute Oral LD₅₀ Values for **Dibromoacetoneitrile**

Species	Sex	LD ₅₀ (mg/kg)	Reference
Sprague-Dawley Rat	Male	245	[4]
Sprague-Dawley Rat	Female	361	[4]
CD-1 Mouse	Male	289	[4]
CD-1 Mouse	Female	303	[4]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **dibromoacetoneitrile** as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals[1]. There is inadequate evidence for its carcinogenicity in humans[1]. Long-term drinking water studies conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in rodents[15][16].

Table 4: Summary of 2-Year NTP Carcinogenicity Studies of **Dibromoacetoneitrile** in Drinking Water

Species	Sex	Dose (mg/L)	Target Organ	Neoplastic Findings	Reference
F344/N Rat	Male	50, 100, 200	Oral Cavity (Mucosa, Tongue)	Increased squamous cell adenomas or carcinomas	[15]
F344/N Rat	Female	50, 100, 200	Oral Cavity (Mucosa, Tongue)	Increased squamous cell adenomas or carcinomas	[15]
F344/N Rat	Male	200	Glandular Stomach	Rare adenomas	[15]
F344/N Rat	Female	100, 200	Skin	Some instances of skin tumors	[15]
B6C3F1 Mouse	Male	50, 100, 200	Forestomach	Increased squamous cell papillomas	[1][15]
B6C3F1 Mouse	Female	50, 100, 200	Forestomach	Increased squamous cell papillomas	[1][15]
B6C3F1 Mouse	Male	50, 100, 200	Liver	Slight increase in liver tumors	[15]

Reproductive and Developmental Toxicity

The available data on reproductive and developmental toxicity are limited. A short-term study in Sprague-Dawley rats found no reproductive toxicity at doses up to 150 ppm in drinking water,

although water consumption was reduced, suggesting taste aversion[2][17]. The World Health Organization (WHO) has noted that some developmental toxicity studies were confounded by the use of tricaprylin as a vehicle, which is itself a developmental toxicant[13]. Therefore, further research is needed to fully characterize DBAN's risk in this area.

Neurotoxicity

Unlike some other disinfection by-products like haloacetic acids, neurotoxicity does not appear to be a primary concern for DBAN[18][19]. A 6-month study in F-344 rats exposed to DBAN in drinking water (up to 29 mg/kg/day) found few neurobehavioral changes and no treatment-related neuropathology[18]. However, recent studies in zebrafish have shown that DBAN exposure can induce neurobehavioral toxicity, affecting movement and swimming vitality, and disrupt multiple neural pathways, including the MAPK and calcium signaling pathways[20][21]. Additionally, in vitro studies on mouse hippocampal neuronal cells show DBAN can induce apoptosis and oxidative stress, suggesting a potential for neurotoxicity at the cellular level[8].

Other Toxicological Effects

- **Hepatotoxicity:** DBAN has been shown to induce liver toxicity in rats, characterized by increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), oxidative stress, DNA fragmentation, and altered expression of proto-oncogenes (c-met and c-myc)[11].
- **Apoptosis:** DBAN induces apoptosis in various cell types, including rat intestinal epithelial cells and mouse hippocampal neuronal cells, often linked to redox imbalance and oxidative stress[8][10][22][23].

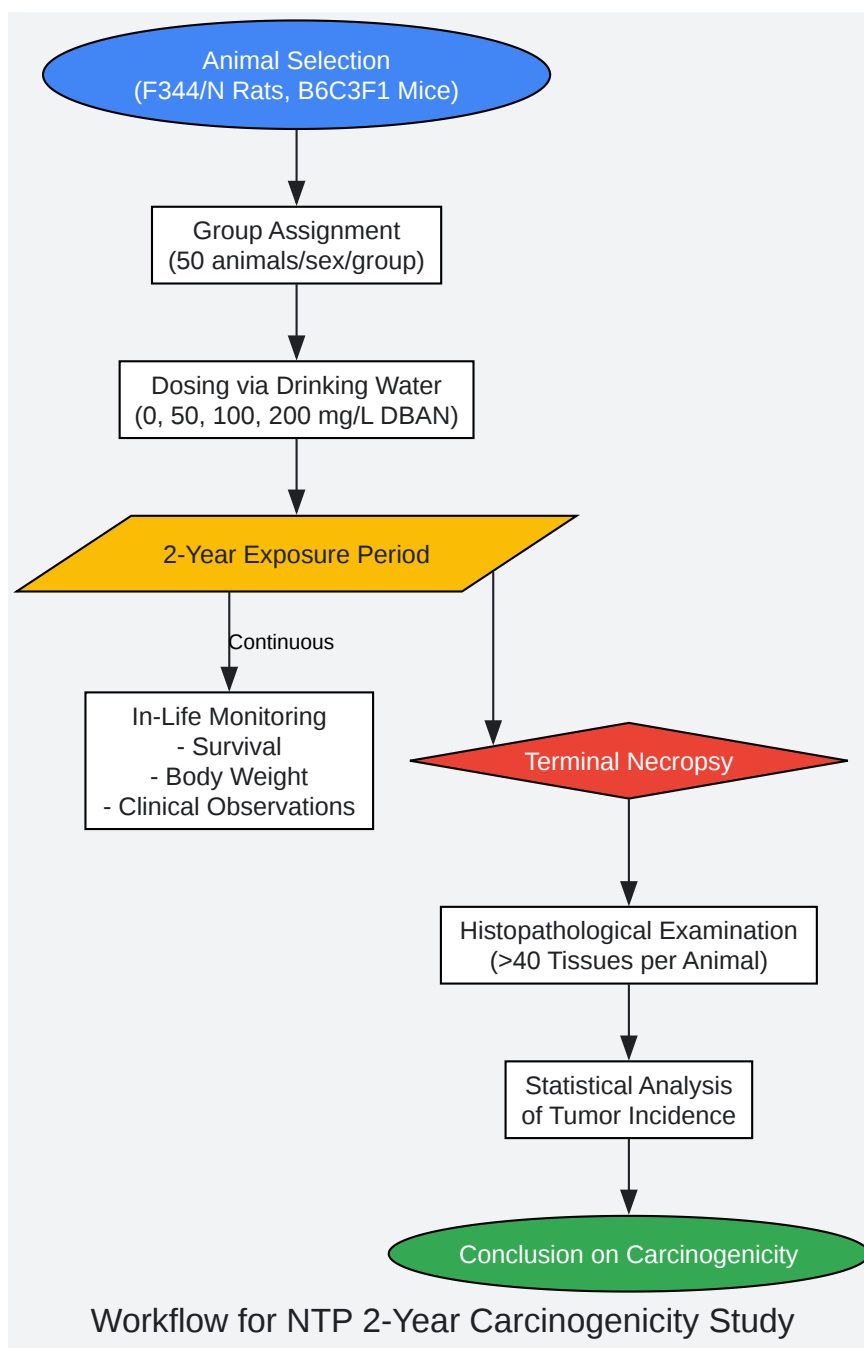
Experimental Protocols

Detailed experimental protocols are extensive; however, this section summarizes the methodologies for key cited experiments to provide insight into the study designs.

NTP 2-Year Carcinogenicity Bioassay (Summarized)

- **Objective:** To assess the chronic toxicity and carcinogenic potential of DBAN in drinking water.
- **Test System:** Male and female F344/N rats and B6C3F1 mice, 50 animals per group[15].

- Administration: DBAN was administered in drinking water at concentrations of 0, 50, 100, or 200 mg/L for two years[15].
- Parameters Monitored: Survival, body weight, clinical observations, and comprehensive histopathological examination of over 40 tissues from each animal at the end of the study[15].
- Data Analysis: Statistical analysis of tumor incidence was performed to compare exposed groups with control groups.



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Caption: Summarized workflow for a typical NTP carcinogenicity bioassay.

In Vitro Genotoxicity Assay: Single-Cell Gel Electrophoresis (Comet Assay) (Summarized)

- Objective: To assess the ability of DBAN to induce DNA damage in cultured cells.

- Test System: Human cell lines, such as HeLa S3 or human lymphoblastic cells[2].
- Administration: Cells are exposed to varying concentrations of DBAN for a defined period.
- Protocol:
 - Cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
 - The cells are lysed using detergents and high salt to remove membranes and proteins, leaving behind the DNA as "nucleoids."
 - The slides undergo electrophoresis under alkaline conditions, which allows broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
 - The DNA is stained with a fluorescent dye and visualized.
- Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it (tail moment). A dose-response relationship is evaluated[2].

Conclusion

Dibromoacetonitrile is a toxic and carcinogenic disinfection byproduct of significant public health interest. Its toxicity is driven by a combination of mechanisms, including the induction of oxidative stress through glutathione depletion, covalent binding to macromolecules, and direct genotoxicity via DNA damage and inhibition of DNA repair pathways. There is sufficient evidence from animal studies to classify DBAN as a carcinogen, with the oral cavity and stomach being primary target organs in rodents. While high-dose studies suggest a lower risk for neurotoxicity and reproductive toxicity compared to carcinogenicity, emerging data from alternative models like zebrafish warrant further investigation. A thorough understanding of its toxicological profile is essential for risk assessment and for guiding strategies to minimize its formation in public water supplies.

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